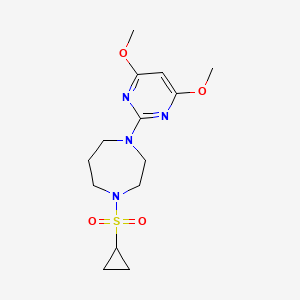
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane (CPDD) is a unique heterocyclic compound that has been extensively studied in the past few decades. CPDD has been found to have a number of interesting biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. It has been used in a variety of scientific research applications and has been found to be a promising candidate for therapeutic applications.
科学研究应用
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of thymidylate, a precursor of DNA. This compound has also been found to be a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of gene expression and cell survival. In addition, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is implicated in the development of inflammation and cancer.
作用机制
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane has been found to act as an inhibitor of DHFR, GSK-3, and COX-2 by binding to the active sites of these enzymes and blocking their activity. The binding of this compound to these enzymes is believed to be mediated by hydrogen bonding and van der Waals interactions. Additionally, this compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is implicated in the development of cancer.
Biochemical and Physiological Effects
This compound has been found to have a number of interesting biochemical and physiological effects. It has been found to be a potent inhibitor of DHFR, GSK-3, and COX-2, which are involved in the regulation of gene expression and cell survival. Additionally, this compound has been found to be a potent inhibitor of PARP, which is involved in DNA repair and is implicated in the development of cancer. Furthermore, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is implicated in the development of inflammation and cancer.
实验室实验的优点和局限性
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane has a number of advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is a relatively simple compound to synthesize, which makes it relatively easy to use in laboratory experiments. Additionally, this compound has been found to be a potent inhibitor of DHFR, GSK-3, and COX-2, which makes it a useful tool for studying the regulation of gene expression and cell survival. However, this compound has also been found to be a potent inhibitor of PARP, which can lead to increased levels of DNA damage in laboratory experiments.
未来方向
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane has a number of potential future directions that could be explored. One potential direction is to further investigate its potential therapeutic applications. Additionally, this compound could be further studied to determine its effects on other enzymes and proteins, such as kinases and transcription factors. Furthermore, this compound could be studied to determine its effects on other biological processes, such as cell signaling and apoptosis. Finally, this compound could be studied to determine its effects on other diseases, such as Alzheimer’s disease and Parkinson’s disease.
合成方法
1-(cyclopropanesulfonyl)-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane can be synthesized by a three-step synthetic route. The first step involves the reaction of 4-methyl-6-methoxy-2-pyrimidine with cyclopropanesulfonyl chloride, followed by the reaction of the product with 1,4-diazepane-1-sulfonyl chloride. The final step involves the deprotection of the 4-methyl-6-methoxy-2-pyrimidine moiety by the use of an acid-catalyzed hydrolysis reaction. The overall yield of this synthesis route is approximately 60%.
属性
IUPAC Name |
1-cyclopropylsulfonyl-4-(4,6-dimethoxypyrimidin-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-21-12-10-13(22-2)16-14(15-12)17-6-3-7-18(9-8-17)23(19,20)11-4-5-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJGLVRGMMPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6439113.png)
![9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine](/img/structure/B6439121.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439125.png)
![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439129.png)
![2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439136.png)
![N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439144.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439151.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439158.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439166.png)
![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439168.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439171.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439175.png)
![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439217.png)